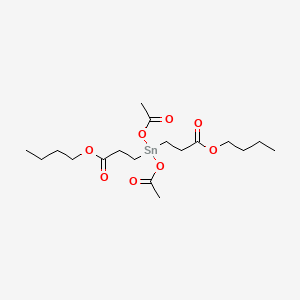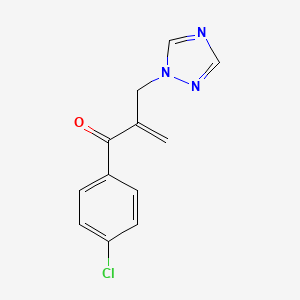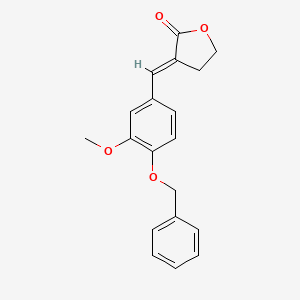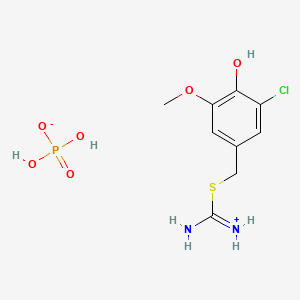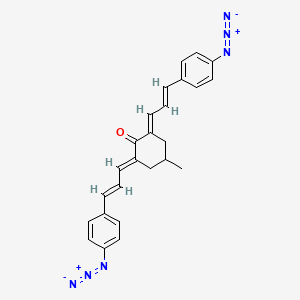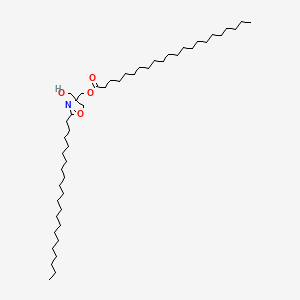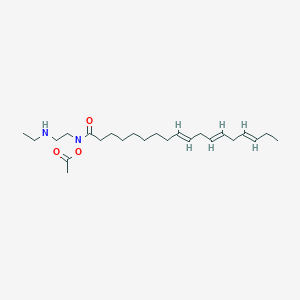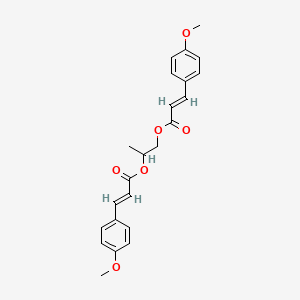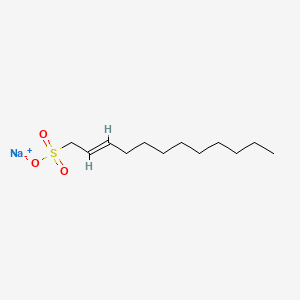
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro, methyl, and sulphophenyl group attached to an azo linkage, which is further connected to a malonate ester. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate typically involves the azo coupling reaction between a diazonium salt and a malonate ester. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 5-chloro-4-methyl-2-sulphanilic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl malonate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate involves its interaction with various molecular targets:
Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Sulphophenyl Group: The sulphophenyl group can enhance the solubility and reactivity of the compound, facilitating its interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester without the azo and sulphophenyl groups.
5-chloro-2-methylbenzenesulfonic acid: Lacks the azo and malonate ester functionalities.
Azo dyes: Compounds with similar azo linkages but different substituents.
Uniqueness
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro, methyl, and sulphophenyl groups, along with the azo linkage and malonate ester, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
84696-90-2 |
|---|---|
Formule moléculaire |
C14H17ClN2O7S |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22) |
Clé InChI |
JUIHWJWUBFEXDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


